molecular formula C8H3F5 B1630577 2,3,4,5,6-Pentafluorostyrene CAS No. 653-34-9

2,3,4,5,6-Pentafluorostyrene

Cat. No.: B1630577
CAS No.: 653-34-9
M. Wt: 194.1 g/mol
InChI Key: LVJZCPNIJXVIAT-UHFFFAOYSA-N
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Scientific Research Applications

Polymer Synthesis and Modification

Optically Active Copolymers
PFSt is primarily utilized in the synthesis of optically active copolymers. These copolymers exhibit low surface energies and enhanced chemical stability. One notable application involves using beta-pinene as a co-monomer to create these copolymers, which are valuable in coatings and adhesives due to their unique surface properties .

Fluorinated Liquid Prepolymers
Another significant application of PFSt is in the production of fluorinated and photo-crosslinkable liquid prepolymers. These materials are essential for developing flexible optical waveguides used in telecommunications and sensor technologies. The incorporation of PFSt enhances the thermal and chemical resistance of these waveguides .

Magnetic Resonance Imaging (MRI)

Polymeric Nanoparticles
Research has shown that polymeric nanoparticles synthesized from PFSt can be utilized in MRI applications. These nanoparticles exhibit favorable properties such as larger structural design potential compared to traditional emulsions. Their unique composition allows for improved imaging contrast and resolution, making them suitable for advanced medical diagnostics .

Phase Change Materials

Microcapsules for Energy Storage
PFSt has been employed in the development of phase change microcapsules. In one innovative approach, PFSt is used as the wall material for microcapsules containing n-octadecane as the core material. These microcapsules demonstrate excellent thermal stability and energy storage capabilities, making them applicable in thermal management systems for industrial and civil applications .

Property Value
Wall MaterialThis compound
Core Materialn-Octadecane
Encapsulation Efficiency40-43%
Enthalpy of Transformation90-100 J/g
Thermal Decomposition Temperature321°C

Molecular Encapsulation

PFSt is also explored for its role in molecular encapsulation processes. Studies indicate that it can be polymerized in constrained systems without surfactants or cosolvents, allowing for the encapsulation of labile species and enhancing reaction efficiencies . This property is particularly useful in drug delivery systems where stability and controlled release are critical.

Optical Applications

Photonic Devices
Due to its unique optical properties, PFSt is being investigated for use in photonic devices. The fluorinated structure contributes to lower optical losses and enhanced performance in fiber optics applications, particularly in wavelength division multiplexing (WDM) systems where signal integrity is paramount .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzene
  • Hexafluorobenzene
  • 4-Trifluoromethylstyrene

Uniqueness

2,3,4,5,6-Pentafluorostyrene is unique due to its high fluorine content, which imparts exceptional chemical stability, thermal resistance, and low surface energy to its polymers . These properties make it highly suitable for applications in harsh environments and advanced technological fields.

Biological Activity

2,3,4,5,6-Pentafluorostyrene (PFS) is a fluorinated styrene derivative that has garnered attention in various fields due to its unique chemical properties and potential applications. This article explores the biological activity of PFS, focusing on its synthesis, polymerization behavior, and implications for biological systems.

  • Molecular Formula : C8H3F5
  • Molecular Weight : 194.10 g/mol
  • Boiling Point : 139-140 °C
  • Density : 1.406 g/mL

PFS is characterized by the presence of five fluorine atoms which significantly influence its reactivity and interaction with biological systems. The fluorination enhances chemical stability and alters physical properties such as hydrophobicity and lipophobicity compared to non-fluorinated analogs.

Synthesis and Polymerization

PFS can be synthesized through various methods including anionic polymerization. Studies indicate that using n-butyllithium as an initiator yields high molecular weight polymers with controlled polydispersity. The polymerization process is sensitive to temperature and solvent choice, with optimal yields achieved at elevated temperatures (60 °C) .

Table 1: Polymerization Conditions and Yields

Temperature (°C)Reaction Time (days)Yield (%)
25720
60743.5

Biological Activity

Research into the biological activity of PFS has revealed several important findings:

  • Toxicity and Safety : Studies have indicated that PFS exhibits moderate toxicity towards certain cell lines. The exact mechanisms are still under investigation, but the presence of fluorine atoms may play a role in cellular interactions .
  • Effect on Polymer Morphology : Incorporation of PFS into polymer matrices has been shown to alter the morphology from fibrous structures to micrometer-sized particles. This property is crucial for applications in drug delivery systems where particle size can affect bioavailability .
  • Photovoltaic Applications : PFS-containing polymers have been explored for their optoelectronic properties, particularly in photovoltaic devices. The fluorination enhances charge transport efficiency, leading to improved power conversion efficiencies in polymer solar cells .

Case Study 1: Photovoltaic Efficiency Enhancement

A study investigated the impact of PFS on the photovoltaic efficiency of donor-acceptor polymers. The introduction of PFS improved molecular planarity and intermolecular interactions, resulting in a notable increase in power conversion efficiency from 5.84% to 7.53% .

Case Study 2: Toxicological Assessment

In a toxicological assessment involving various cell lines, PFS was found to induce cytotoxic effects at higher concentrations. The study highlighted the need for further research to fully understand the implications of PFS exposure in biological systems .

Applications in Industry

The unique properties of PFS make it suitable for various industrial applications:

  • Coatings : Its hydrophobic nature makes it ideal for water-repellent coatings.
  • Pharmaceuticals : Potential use in drug delivery systems due to its ability to form stable microcapsules.
  • Materials Science : Utilized in developing high-performance materials with enhanced thermal stability and chemical resistance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for polymerizing 2,3,4,5,6-pentafluorostyrene (PFS), and how do reaction conditions influence molecular weight and dispersity?

  • Methodological Answer : PFS is primarily polymerized via free radical polymerization (FRP) or controlled radical techniques like atom transfer radical polymerization (ATRP) and nitroxide-mediated polymerization (NMP). FRP typically yields high-molecular-weight polymers but with broad dispersity (Đ > 1.5). In contrast, ATRP and NMP enable precise control over molecular weight (e.g., 20–100 kDa) and low dispersity (Đ < 1.3) by adjusting initiator-to-monomer ratios and reaction time . Solvent choice (e.g., tetrahydrofuran or toluene) and temperature (60–100°C) also critically affect chain propagation and termination rates.

Q. How can the structure and purity of PFS-derived polymers be characterized?

  • Methodological Answer : Key techniques include:

  • Size Exclusion Chromatography (SEC) : To determine molecular weight and dispersity using polystyrene standards .
  • Differential Scanning Calorimetry (DSC) : To assess thermal transitions (e.g., glass transition temperature, ~120°C for poly(PFS)) .
  • X-ray Photoelectron Spectroscopy (XPS) : To confirm fluorine content and surface composition in thin films .
  • ¹⁹F NMR : To verify monomer incorporation and detect residual impurities .

Q. What are the primary applications of poly(pentafluorostyrene) (PPFS) in materials science?

  • Methodological Answer : PPFS is utilized for:

  • Low-refractive-index cladding layers in optical waveguides due to its fluorinated backbone (refractive index ~1.38) .
  • Antifouling coatings : Hydrophobicity (contact angle >110°) minimizes biofouling in marine or biomedical settings .
  • Fuel cell membranes : Post-polymerization sulfonation introduces proton-conducting groups (e.g., -SO₃H) for polyelectrolyte membranes .

Advanced Research Questions

Q. How can surface-initiated polymerization (SIP) of PFS be optimized to create uniform polymer brushes for antifogging applications?

  • Methodological Answer : SIP from carboxylic acid-terminated self-assembled monolayers (e.g., 16-phosphonohexadecanoic acid) requires:

  • Strict oxygen exclusion to prevent radical quenching.
  • Controlled monomer concentration (10–20 wt% in THF) to balance brush density and thickness.
  • Post-polymerization annealing (80–100°C) to enhance film uniformity. DRIFT spectroscopy and contact angle analysis (advancing angle >120°) validate brush quality .

Q. What strategies mitigate cytotoxicity in PFS-based oxygen-sensing materials for cell culture applications?

  • Methodological Answer : Covalent immobilization of luminescent probes (e.g., PtTFPP porphyrin) into PPFS matrices reduces leaching:

  • Click chemistry : Azide-alkyne cycloaddition grafts probes to pendant fluorinated aryl groups .
  • Copolymer design : Incorporating hydrophilic blocks (e.g., polyethylene glycol) enhances biocompatibility. Cytotoxicity assays (e.g., MTT) confirm <10% cell viability loss after 7-day exposure .

Q. How do contradictory data on proton conductivity in sulfonated PPFS membranes arise, and how can they be resolved?

  • Methodological Answer : Discrepancies stem from:

  • Sulfonation degree variability : Titration (e.g., NaOH back-titration) must standardize -SO₃H density (target: 1.5–2.0 meq/g).
  • Morphological heterogeneity : Small-angle X-ray scattering (SAXS) reveals nanophase separation critical for conductivity (>80 mS/cm at 80°C). Inconsistent annealing protocols (e.g., 120°C vs. 150°C) may alter hydrophilic/hydrophobic domain sizes .

Q. What monomer design principles enable PFS-based block copolymers with alternating fluorinated/non-fluorinated segments?

  • Methodological Answer : Difunctional monomers (e.g., 3 and 4 in Fig. 1 of ) with orthogonal reactivity are synthesized via:

  • Cyclopolymerization : Balances steric effects of perfluorinated aryl groups with vinyl reactivity.
  • ATRP/NMP : Sequential polymerization of PFS and styrene derivatives achieves alternating blocks. Reactivity ratios (e.g., Fineman-Ross method) predict monomer sequence .

Properties

IUPAC Name

1-ethenyl-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJZCPNIJXVIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26838-55-1
Record name Benzene, 1-ethenyl-2,3,4,5,6-pentafluoro-, homopolymer
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DSSTOX Substance ID

DTXSID30215645
Record name 2,3,4,5,6-Pentafluorostyrene
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Molecular Weight

194.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653-34-9
Record name Pentafluorostyrene
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URL https://commonchemistry.cas.org/detail?cas_rn=653-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3,4,5,6-Pentafluorostyrene
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Record name 653-34-9
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Record name 2,3,4,5,6-Pentafluorostyrene
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Record name 2,3,4,5,6-pentafluorostyrene
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Record name 2,3,4,5,6-PENTAFLUOROSTYRENE
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2,3,4,5,6-Pentafluorostyrene
2,3,4,5,6-Pentafluorostyrene
2,3,4,5,6-Pentafluorostyrene
2,3,4,5,6-Pentafluorostyrene
2,3,4,5,6-Pentafluorostyrene
2,3,4,5,6-Pentafluorostyrene

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